1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
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Overview
Description
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Interactions
Research has explored the supramolecular interactions mediated by bromine atoms in the crystal structures of anisole derivatives, including a compound closely related to "1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene." These studies revealed the influence of bromine on the distances between adjacent aromatic moieties, with C-H...π interactions generating molecular stacks and a shift from O-H...O hydrogen bonds to C-H...Br interactions in compounds featuring bromomethyl groups, highlighting the structural versatility imparted by bromine in molecular assemblies (Nestler, Schwarzer, & Gruber, 2018).
Material Science and Polymer Chemistry
Hyperbranched polymers have been synthesized using derivatives like "5-(Bromomethyl)-1,3-dihydroxybenzene," showcasing the utility of bromomethylated compounds in creating materials with high molecular weights and numerous functional groups for further modification. These polymers are noted for their potential in a range of applications due to their branched structure and functional versatility (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organic Synthesis
The addition of "3,4-bis(bromomethyl) methoxybenzene" derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) has been demonstrated to improve the photovoltaic performance of polymer solar cells (PSCs), highlighting the role of bromomethylated compounds in the development of more efficient electronic materials. This research indicates the potential of such derivatives in enhancing the power conversion efficiency and overall performance of PSCs (Jin et al., 2016).
Coordination Chemistry
The study of fluorocarbons and their complexes with metal ions showcases the application of "1,3-bis(bromomethyl)-2-fluorobenzene" in creating novel fluorocryptands. These cryptands' ability to strongly bind metal ions, as evidenced by significant shifts in NMR resonances, illustrates the compound's utility in exploring the coordination chemistry of fluorocarbons and potentially developing new materials for catalysis or separation processes (Plenio, Hermann, & Diodone, 1997).
Mechanism of Action
Target of Action
Brominated compounds like this one are often used in the development of novel anticancer drugs . They can engage challenging drug targets such as protein-protein interactions .
Mode of Action
For instance, they can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
It’s worth noting that compounds in a similar study were found to be metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Given its potential use in the development of anticancer drugs, it may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRQPGSEJMVIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590647 |
Source
|
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-63-6 |
Source
|
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.